molecular formula C19H21N9O B6447538 5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]pyrimidine CAS No. 2548995-55-5

5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]pyrimidine

Cat. No. B6447538
CAS RN: 2548995-55-5
M. Wt: 391.4 g/mol
InChI Key: OWVWJGBMLOUESM-UHFFFAOYSA-N
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Description

The compound “5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]pyrimidine” is a complex organic molecule that contains several heterocyclic components including pyrazole, triazolo[4,3-a]pyrazine, and pyrimidine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Compounds with similar structures tend to have moderate to high boiling points, low to moderate solubility in water, and varying degrees of stability .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Crop Protection and Pest Control

Materials Science and Organic Electronics

Chemical Biology and Enzyme Modulation

Supramolecular Chemistry and Crystal Engineering

Photophysics and Fluorescent Probes

properties

IUPAC Name

3-methyl-8-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N9O/c1-13-24-25-18-17(20-5-8-28(13)18)27-6-3-16(4-7-27)29-19-21-9-14(10-22-19)15-11-23-26(2)12-15/h5,8-12,16H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVWJGBMLOUESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(CC3)OC4=NC=C(C=N4)C5=CN(N=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]pyrimidine

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